molecular formula HNa2O4P B1217616 PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI) CAS No. 7635-46-3

PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI)

Cat. No. B1217616
Key on ui cas rn: 7635-46-3
M. Wt: 142.959 g/mol
InChI Key: BNIILDVGGAEEIG-JCIGTKTHSA-L
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Patent
US07419989B2

Procedure details

Concentrated hydrochloric acid (30 mL) was added to a heterogeneous solution of 2,5-dimethoxy tetrahydrofuran (82.2 g, 0.622 mol) in water (170 mL) while stirring. In a separate flask cooled to 0° C. (ice bath), concentrated hydrochloric acid (92 mL) was added slowly to a solution of benzyl amine (100 g, 0.933 mol) in water (350 mL). The 2,5-dimethoxytetrahydrofuran solution was stirred for approximately 20 min, diluted with water (250 mL), and then the benzyl amine solution was added, followed by the addition of a solution of 1,3-acetonedicarboxylic acid (100 g, 0.684 mol) in water (400 mL) and then the addition of sodium hydrogen phosphate (44 g, 0.31 mol) in water (200 mL). The pH was adjusted from pH 1 to pH˜4.5 using 40% NaOH. The resulting cloudy and pale yellow solution was stirred overnight. The solution was then acidified to pH 3 from pH 7.5 using 50% hydrochloric acid, heated to 85° C. and stirred for 2 hours. The solution was cooled to room temperature, basified to pH 12 using 40% NaOH, and extracted with DCM (3×500 mL). The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to afford the title intermediate in quantitative yield as a viscous brown oil (˜95% purity based on analytical HPLC). 1H-NMR (CDCl3) δ (ppm) 7.5-7.2 (m, 5H, C6H5), 3.7 (s, 2H, CH2Ph), 3.45 (broad s, 2H, CH-NBn), 2.7-2.6 (dd, 2H, CH2CO), 2.2-2.1 (dd, 2H, CH2CO), 2.1-2.0 (m, 2H, CH2CH2), 1.6 (mn, 2H, CH2CH2). (m/z): [M+H]+ calcd for C14H17NO 216.14; found, 216.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
82.2 g
Type
reactant
Reaction Step Four
Name
Quantity
170 mL
Type
solvent
Reaction Step Four
Quantity
92 mL
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Name
Quantity
350 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
100 g
Type
reactant
Reaction Step Nine
Name
Quantity
400 mL
Type
solvent
Reaction Step Nine
Name
sodium hydrogen phosphate
Quantity
44 g
Type
reactant
Reaction Step Ten
Name
Quantity
200 mL
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
Cl.CO[CH:4]1[CH2:8][CH2:7][CH:6](OC)[O:5]1.[CH2:11]([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:19]([C:26](O)=O)[C:20](CC(O)=O)=O.P([O-])([O-])(O)=O.[Na+].[Na+].[OH-].[Na+]>O>[CH2:11]([N:18]1[CH:7]2[CH2:6][CH2:26][CH:19]1[CH2:20][C:4](=[O:5])[CH2:8]2)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
82.2 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
170 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
92 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1OC(CC1)OC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Nine
Name
Quantity
100 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Ten
Name
sodium hydrogen phosphate
Quantity
44 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting cloudy and pale yellow solution was stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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